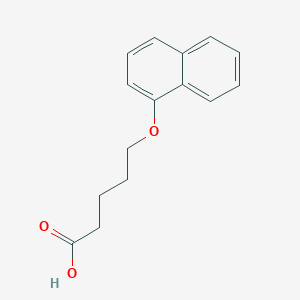

5-(1-Naphthyloxy)pentanoic acid

Beschreibung

5-(1-Naphthyloxy)pentanoic acid (CAS synonym: 5-naphthalen-1-ylpentanoic acid) is a carboxylic acid derivative featuring a naphthyloxy group attached to a pentanoic acid backbone. Its molecular formula is C₁₅H₁₆O₂, with a molar mass of 244.29 g/mol . The structure comprises a naphthalene ring linked via an oxygen atom to a five-carbon chain terminating in a carboxylic acid group.

Eigenschaften

CAS-Nummer |

101705-35-5 |

|---|---|

Molekularformel |

C15H16O3 |

Molekulargewicht |

244.28 g/mol |

IUPAC-Name |

5-naphthalen-1-yloxypentanoic acid |

InChI |

InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17) |

InChI-Schlüssel |

NFWHCRURWFRAHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(1-Naphthyloxy)pentansäure beinhaltet typischerweise die Reaktion von 1-Naphthol mit 5-Brompentansäure unter basischen Bedingungen, um die Etherbindung zu bilden. Die Reaktion kann unter Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt werden.

Industrielle Produktionsverfahren

Für die industrielle Produktion kann der Prozess durch Optimierung der Reaktionsbedingungen zur Gewährleistung einer hohen Ausbeute und Reinheit skaliert werden. Dies kann kontinuierliche Durchflussreaktoren und die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(1-Naphthyloxy)pentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Naphthylgruppe kann oxidiert werden, um Naphthochinon-Derivate zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Etherbindung kann unter sauren oder basischen Bedingungen gespalten werden, um 1-Naphthol und 5-Pentansäure zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Boran (BH3).

Substitution: Saure Bedingungen unter Verwendung von Salzsäure (HCl) oder basische Bedingungen unter Verwendung von Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden

Oxidation: Naphthochinon-Derivate.

Reduktion: 5-(1-Naphthyloxy)pentanol.

Substitution: 1-Naphthol und 5-Pentansäure.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(1-Naphthyloxy)pentansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Naphthylgruppe kann mit aromatischen Resten in Proteinen interagieren, während die Carboxylgruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 5-(1-Naphthyloxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 5-(1-Naphthyloxy)pentanoic acid with six structurally related pentanoic acid derivatives:

Pharmacological and Functional Differences

- Bioactivity: Loxiglumide exhibits potent cholecystokinin antagonism, with demonstrated efficacy in experimental pancreatitis (ED₅₀ values: 9–80 µmol/kg) . 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid (from ) shows high affinity for the phencyclidine (PCP) receptor (Kd = 1.9–51.6 nM), correlating with CNS activity . Selenium-containing analogs (e.g., 5-(Phenylselanyl)pentanoic acid) may act as antioxidants due to selenium's redox activity .

- Applications: Naphthyloxy derivatives are used in materials science for modifying silica nanoparticles, enhancing surface functionality . Thioether-linked compounds (e.g., 5-[(2-chlorophenyl)sulfanyl]pentanoic acid) serve as intermediates in organocatalysis or drug synthesis .

- Toxicity and Stability: Limited toxicological data exist for this compound, though related compounds (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) lack comprehensive toxicity profiles . Fluorinated derivatives (e.g., trifluoromethyl groups) improve metabolic stability but may introduce environmental persistence .

Key Research Findings

- Synthetic Accessibility: this compound is synthesized via ester hydrolysis, similar to compound 26 (91% yield) . Selenium analogs require NaBH₄-mediated reduction of diselenides, followed by nucleophilic substitution .

Structure-Activity Relationships (SAR) :

Biologische Aktivität

5-(1-Naphthyloxy)pentanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activities, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Molecular Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing inhibition zones comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Similar to Ampicillin |

| Escherichia coli | 12 | Lower than Ciprofloxacin |

| Pseudomonas aeruginosa | 18 | Comparable to Gentamicin |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis: Activation of caspases leads to programmed cell death in malignant cells.

- Modulation of Signaling Pathways: It may interfere with signaling pathways that promote tumor growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the naphthalene moiety significantly affect the biological activity of the compound. Compounds with longer alkyl chains or additional functional groups showed enhanced potency against specific targets.

Summary of Findings

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for further research and development.

Key Points:

- Exhibits significant antimicrobial activity against various bacterial strains.

- Induces apoptosis in cancer cell lines, demonstrating potential anticancer effects.

- Further studies are needed to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.